N,N-diethyl-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide: is a versatile chemical compound with a complex molecular structure. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It is suggested that this compound might interact with peroxidases, such as horseradish peroxidase or myeloperoxidase (mpo), which are abundant in immune cells and also present in the central nervous system .
Mode of Action
It is hypothesized that this compound could be metabolized by peroxidases to form various metabolites . The reactions of this compound with the peroxidases were found to be chemiluminescent and sensitive to inhibition by reactive oxygen scavengers, indicating the involvement of the classic peroxidase cycle .
Biochemical Pathways
It is suggested that this compound might be involved in a new alternative metabolic pathway catalyzed by peroxidases .
Result of Action
It is suggested that this compound might lead to the formation of various metabolites through its interaction with peroxidases .
Preparation Methods
The synthesis of N,N-diethyl-6-morpholinopyrimidine-4-carboxamide typically involves nucleophilic substitution reactions. The process begins with the formation of two C-N bonds of morpholine substituents with the pyrimidine core. This can be achieved by reacting 4,6-dimorpholino-2-chloropyrimidine with morpholine under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine substituents can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide can be compared with other similar compounds, such as:
4-methyl-6-morpholinopyrimidine derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
2-methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives: These derivatives have shown anti-inflammatory activity in macrophage cells. The uniqueness of this compound lies in its specific molecular structure, which enables it to interact with a distinct set of molecular targets and pathways, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N,N-diethyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-16(4-2)13(18)11-9-12(15-10-14-11)17-5-7-19-8-6-17/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVCDEUPYQCORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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